molecular formula C8H8INO2 B13657082 6-Amino-2-iodo-3-methylbenzoic acid

6-Amino-2-iodo-3-methylbenzoic acid

Cat. No.: B13657082
M. Wt: 277.06 g/mol
InChI Key: AFDZQRIOLXFXHU-UHFFFAOYSA-N
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Description

6-Amino-2-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-iodo-3-methylbenzoic acid typically involves the iodination of 3-methylbenzoic acid followed by the introduction of an amino group. One common method includes:

    Iodination: Reacting 3-methylbenzoic acid with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 2-position.

    Amination: Introducing the amino group through a nucleophilic substitution reaction, often using ammonia or an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Catalysts: To enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-iodo-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products

    Oxidation: Nitro- or nitroso-derivatives.

    Reduction: Deiodinated benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

6-Amino-2-iodo-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-iodo-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The iodine atom and amino group can participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Amino-2-methylbenzoic acid: Similar structure but with different positioning of functional groups.

    2-Iodo-3-methylbenzoic acid: Lacks the amino group, affecting its chemical behavior and uses.

Uniqueness

6-Amino-2-iodo-3-methylbenzoic acid is unique due to the combination of an amino group, an iodine atom, and a methyl group on the benzoic acid core

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

6-amino-2-iodo-3-methylbenzoic acid

InChI

InChI=1S/C8H8INO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

AFDZQRIOLXFXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)O)I

Origin of Product

United States

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